N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a furyl group, and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide typically involves multiple steps. One common method starts with the preparation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using a halogenated acetal in the presence of a base such as cesium carbonate . The resulting product undergoes further functionalization to introduce the furyl and nitrobenzohydrazide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Mechanism of Action
The mechanism of action of N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets through its triazole and nitrobenzohydrazide moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde: Another triazole derivative with similar structural features.
N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide: A related compound with potential biological activity.
Uniqueness
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is unique due to the combination of its triazole, furyl, and nitrobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H18N6O4S |
---|---|
Molecular Weight |
510.5g/mol |
IUPAC Name |
N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C26H18N6O4S/c33-25(21-13-7-8-14-22(21)32(34)35)29-27-17-20-15-16-23(36-20)37-26-30-28-24(18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-17H,(H,29,33)/b27-17+ |
InChI Key |
NPGJYUZHGUQRGH-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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